(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate
Description
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate, also known as Conduritol B Tetraacetate (CAS: 25348-63-4), is a tetraacetylated derivative of conduritol B, a cyclitol naturally found in plants. Its structure features a cyclohexene ring substituted with four acetyloxy groups at positions 1, 4, 5, and 6, conferring high lipophilicity and stability . This compound is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and complex carbohydrates. Its acetylated groups protect hydroxyl moieties during multi-step reactions, enabling selective deprotection strategies .
Properties
IUPAC Name |
(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.
Industrial Production Methods
Industrial production of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.
Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.
Oxidation: Diacetoxycyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.
Biology
The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.
Medicine
In medicine, derivatives of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.
Mechanism of Action
The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis
Biological Activity
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate, also known as Conduritol B Tetraacetate (CBT), is a chemical compound with significant implications in biochemical research. Its structure features a cyclohexene ring substituted with three acetoxy groups, which enhances its reactivity and biological activity. This article explores the biological activities associated with CBT, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- IUPAC Name : [(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
- Molecular Formula : C14H18O8
- Molecular Weight : 314.29 g/mol
CBT primarily acts as an irreversible inhibitor of the enzyme β-glucocerebrosidase (GBA1). This enzyme plays a crucial role in the lysosomal degradation pathway of glycosphingolipids. The inhibition of GBA1 by CBT leads to lysosomal dysfunction and has implications for diseases such as Gaucher disease and Parkinson’s disease.
Enzymatic Inhibition
CBT's structural similarity to natural substrates allows it to effectively compete with them in enzymatic processes. This competitive inhibition can modulate various metabolic pathways related to cellular signaling and metabolism. The compound's ability to inhibit glycosidases further emphasizes its potential in therapeutic contexts.
Biological Activities
Research has demonstrated that CBT exhibits a range of biological activities:
- Antineoplastic Activity : Preliminary studies suggest potential anti-cancer properties through the modulation of glycoprotein synthesis.
- Anti-inflammatory Effects : CBT may influence inflammatory pathways by altering glycan structures on cell surfaces.
- Antimicrobial Properties : Some studies indicate that CBT can inhibit certain bacterial strains by affecting their glycan interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of CBT:
- Inhibition of Glycosylphosphatidylinositol (GPI) Synthesis :
- Impact on Lysosomal Function :
-
Therapeutic Applications :
- CBT's role as a glycosidase inhibitor positions it as a potential therapeutic agent for conditions associated with glycosidase dysfunction. Research is ongoing to explore its efficacy in treating metabolic disorders.
Comparative Analysis with Related Compounds
To better understand CBT's unique properties, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Conduritol A | C14H18O7 | Similar structure; different biological activity |
| Conduritol C | C14H18O7 | Varying functional groups; distinct potency |
| Inositol | C6H12O6 | Naturally occurring; involved in cell signaling |
| D-chiro-inositol | C6H12O6 | Known for insulin signaling roles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexene-Based Esters and Derivatives
(4R,5S,E)-((S)-4-((S,E)-1-(Hydroxyimino)propan-2-yloxy)-4-oxobutan-2-yl) 5-(Acryloyloxy)-4-((2-Methoxyethoxy)methoxy)hex-2-enoate
- Structure: A cyclohexene derivative with acryloyloxy, methoxyethoxy, and hydroxyimino substituents .
- Synthesis : Prepared via TBAF-mediated deprotection of a silylated precursor in THF, followed by functionalization with acryloyl groups .
- Applications : Serves as an intermediate in prostaglandin synthesis due to its stereochemical complexity and reactive acrylate moiety.
- Key Difference : Unlike the target compound, this derivative contains labile protecting groups (e.g., methoxyethoxy) and an acrylate functional group, making it more reactive but less stable under basic conditions .
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)
- Structure : Cyclohexene rings substituted with naphthyl, aryl, and ketone groups .
- Synthesis: Synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and arylprop-2-en-1-ones in ethanol under reflux .
- Applications : Investigated for antimicrobial and anti-inflammatory activities due to their aromatic and ketone functionalities.
- Key Difference: These compounds lack acetylated hydroxyls, resulting in lower solubility in non-polar solvents compared to the target compound. Their biological activity is attributed to aryl and ketone substituents rather than ester functionalities .
Simple Esters and Metal Salts
Benzyl Acetate
- Structure: A monoterpenoid ester with a benzene ring and acetate group .
- Applications : Widely used in perfumery and flavoring due to its floral aroma.
- Key Difference: Benzyl acetate is structurally simpler, volatile, and lacks the stereochemical complexity of the target compound.
Zinc Acetate
- Structure : A metal salt with the formula Zn(O₂CCH₃)₂ .

- Applications : Used in medicinal lozenges, textile dyeing, and as a catalyst.
- Key Difference : As a coordination complex, zinc acetate exhibits distinct electronic properties (e.g., aqueous-phase RIXS spectra) and ionic solubility, unlike the covalent ester-based target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

